5,5-Dimethyl-4-(4-(methylsulfinyl)phenyl)furan-2(5H)-one
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Overview
Description
5,5-Dimethyl-4-(4-(methylsulfinyl)phenyl)furan-2(5H)-one is an organic compound that belongs to the furan family It is characterized by a furan ring substituted with a 4-(methylsulfinyl)phenyl group and two methyl groups at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-4-(4-(methylsulfinyl)phenyl)furan-2(5H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the furan ring and the 4-(methylsulfinyl)phenyl group.
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-(methylsulfinyl)phenyl Group: The 4-(methylsulfinyl)phenyl group is introduced through a substitution reaction, where a suitable phenyl derivative reacts with the furan ring.
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, distillation, or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-4-(4-(methylsulfinyl)phenyl)furan-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to a sulfone group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions to convert the methylsulfinyl group to a methylthio group using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of methylthio derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
5,5-Dimethyl-4-(4-(methylsulfinyl)phenyl)furan-2(5H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-4-(4-(methylsulfinyl)phenyl)furan-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-4-phenylfuran-2(5H)-one: Lacks the methylsulfinyl group, resulting in different chemical properties and reactivity.
4-(Methylsulfinyl)phenylfuran-2(5H)-one: Lacks the two methyl groups at the 5-position, affecting its steric and electronic properties.
Uniqueness
5,5-Dimethyl-4-(4-(methylsulfinyl)phenyl)furan-2(5H)-one is unique due to the presence of both the methylsulfinyl group and the two methyl groups at the 5-position of the furan ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H14O3S |
---|---|
Molecular Weight |
250.32 g/mol |
IUPAC Name |
5,5-dimethyl-4-(4-methylsulfinylphenyl)furan-2-one |
InChI |
InChI=1S/C13H14O3S/c1-13(2)11(8-12(14)16-13)9-4-6-10(7-5-9)17(3)15/h4-8H,1-3H3 |
InChI Key |
JYOBVYPNYOBSQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=CC(=O)O1)C2=CC=C(C=C2)S(=O)C)C |
Origin of Product |
United States |
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